molecular formula C22H19N7O2S B2465657 3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207050-48-3

3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2465657
CAS RN: 1207050-48-3
M. Wt: 445.5
InChI Key: IODRDDSNJXJSAP-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine . Triazolopyrimidines are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture is typically cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined by their spectral data and elemental analyses .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of complex pyrimidine derivatives, including those related to the compound , often involves condensation reactions, highlighting their versatility and potential for generating a variety of biologically active molecules. For example, the synthesis of novel pyrimidine derivatives through condensation reactions and their characterization using spectroscopic techniques such as X-ray diffraction, NMR, and IR spectroscopy have been extensively studied. These methods provide valuable insights into the molecular structure and potential interaction sites for biological activity (Lahmidi et al., 2019).

Antibacterial Activity

Research into pyrimidine derivatives has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated the antibacterial efficacy of synthesized pyrimidine compounds against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting their potential as novel antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antifungal Activity

In addition to antibacterial properties, certain pyrimidine derivatives exhibit antifungal activity, offering a promising avenue for the development of new antifungal therapies. The evaluation of these compounds against fungal strains like Candida albicans, Aspergillus flavus, and Aspergillus niger has revealed their potential as antifungal agents, underscoring the broad-spectrum biological activities of pyrimidine-based compounds (El Azab & Abdel‐Hafez, 2015).

Antitumor Activity

The antitumor potential of pyrimidine derivatives is another area of significant interest, with several studies exploring their efficacy against various cancer cell lines. The synthesis and biological evaluation of these compounds have led to the identification of promising candidates for antitumor therapy, further demonstrating the versatile therapeutic potential of pyrimidine derivatives (Becan & Wagner, 2008).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions for research on similar compounds include further investigation of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

3-[(2-methylphenyl)methyl]-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O2S/c1-14-5-3-4-6-16(14)11-29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-31-18)15-7-9-17(32-2)10-8-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODRDDSNJXJSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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